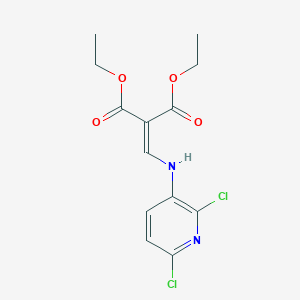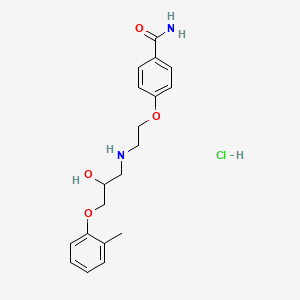![molecular formula C18H20ClNO B11938857 3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)
3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyldoxepin-D3 hydrochloride solution, cis/trans, 100 micrograms per milliliter in methanol (as free base), ampule of 1 milliliter, certified reference material, is a compound used primarily as an internal standard in various analytical applications. It is a deuterated form of N-Desmethyldoxepin, which is the primary metabolite of doxepin, a tricyclic antidepressant. This compound is particularly useful in gas chromatography and liquid chromatography applications, especially in forensic analysis, clinical toxicology testing, and urine drug testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyldoxepin-D3 hydrochloride involves the deuteration of N-Desmethyldoxepin. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyldoxepin molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated N-Desmethyldoxepin is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility in methanol.
Industrial Production Methods
Industrial production of N-Desmethyldoxepin-D3 hydrochloride solution involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal impurities, adhering to regulatory standards for certified reference materials .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyldoxepin-D3 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, N-Desmethyldoxepin.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Desmethyldoxepin-D3 N-oxide.
Reduction: N-Desmethyldoxepin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Desmethyldoxepin-D3 hydrochloride solution is widely used in scientific research due to its stability and reliability as an internal standard. Its applications include:
Chemistry: Used in analytical chemistry for the quantification of doxepin and its metabolites in various samples.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of doxepin.
Medicine: Utilized in clinical toxicology to monitor therapeutic drug levels and detect potential overdoses.
Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods.
Mechanism of Action
The mechanism of action of N-Desmethyldoxepin-D3 hydrochloride is primarily related to its role as an internal standard. It does not exert pharmacological effects but serves as a reference point in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification using mass spectrometry techniques. This helps in the precise measurement of doxepin and its metabolites in various biological and environmental samples .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyldoxepin: The non-deuterated form, used similarly in analytical applications.
Doxepin-D3 hydrochloride: Another deuterated form of doxepin, used as an internal standard.
Desipramine hydrochloride: A tricyclic antidepressant used in similar analytical applications.
Uniqueness
N-Desmethyldoxepin-D3 hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it an ideal internal standard for precise and accurate quantification in complex matrices .
Properties
Molecular Formula |
C18H20ClNO |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;/i1D3; |
InChI Key |
GNPPEZGJRSOKRE-XUNJSTFTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)






![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)






